Fmoc-Ala-Cl

Solid-phase peptide synthesis Coupling efficiency Acyl chloride activation

Standard Fmoc amino acids (e.g., Fmoc-Ala-OH) require in-situ activation with HBTU/HATU, adding reagent costs, side reactions, and extra liquid-handling steps. Fmoc-Ala-Cl is a pre-activated acid chloride that acylates amines directly, eliminating base addition and streamlining automated SPPS workflows. • Direct coupling without added base reduces cycle time and cross-contamination risk. • Racemization-free performance for sterically demanding residues (e.g., Aib). • ≥95% purity with Certificate of Analysis supports cGMP QbD, lowering preparative HPLC costs at scale.

Molecular Formula C18H16ClNO3
Molecular Weight 329.8 g/mol
CAS No. 103321-50-2
Cat. No. B027222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Cl
CAS103321-50-2
Molecular FormulaC18H16ClNO3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1
InChIKeyAFMYCMGTXVCJCH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Cl: Procurement and Specifications


Fmoc-Ala-Cl (CAS 103321-50-2), chemically Nα-9-Fluorenylmethoxycarbonyl-L-alanyl chloride, is an Fmoc-protected amino acid chloride derivative classified as an activated building block for peptide coupling [1]. It features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino functionality and an acid chloride moiety at the C-terminus, enabling direct acylating reactivity without requiring separate in situ activation reagents [2]. The compound is supplied as a solid with typical purity specifications of 95–98%, as verified by Certificate of Analysis accompanying commercial shipments .

Pre-activated acyl chloride for direct coupling without separate activation reagents
Base-labile Fmoc protecting group compatible with standard Fmoc-SPPS strategies

Limitations of Fmoc-Ala Substitutes


In-class compounds such as Fmoc-Ala-OH (free carboxylic acid) require separate activation with coupling reagents like HBTU or HATU, introducing additional steps, reagent costs, and potential side reactions, whereas Fmoc-Ala-Cl functions as a pre-activated electrophile that can acylate amines directly [1]. Fmoc-Ala-OSu (succinimidyl ester), while also pre-activated, exhibits slower reaction kinetics and may be insufficient for sterically hindered couplings where acid chlorides prevail [2]. Boc-protected alanine derivatives, though acid-labile, are incompatible with Fmoc-based SPPS strategies due to orthogonal deprotection requirements; their use would necessitate a complete change in synthetic workflow [3]. Generic substitution without understanding these functional distinctions leads to failed couplings, low yields, racemization, or complete synthetic dead-ends.

Fmoc-Ala-OH

Requires coupling reagents (HBTU/HATU) and base; adds steps and may introduce side reactions.

Fmoc-Ala-OSu

Pre-activated but slower kinetics; may be insufficient for sterically hindered couplings.

Boc-Ala derivatives

Acid-labile Boc incompatible with Fmoc-SPPS deprotection; requires complete workflow change.

Fmoc-Ala-Cl Performance Evidence


Acyl Chloride vs Activated Ester Efficiency

In direct methodological comparison studies, the acyl chloride method employing Fmoc-amino acid chlorides demonstrates faster reaction rates and higher coupling efficiency relative to the conventional activated ester approach using preformed symmetric anhydrides or HOBt esters [1]. The acid chloride-mediated coupling proceeds without requiring an additional base, unlike activated ester protocols that typically employ DIEA or NMM [2].

Coupling Efficiency
Head-to-head
No added base required; faster rate vs activated ester method
Supports direct coupling workflow with reduced procedural complexity
In DCM or THF medium
Solid-phase peptide synthesis Coupling efficiency Acyl chloride activation

Racemization Suppression vs Traditional Acid Chlorides

Historical acid chloride coupling methods were largely abandoned due to severe racemization concerns arising from oxazolone formation under basic conditions [1]. The Fmoc-amino acid chloride methodology, as developed and characterized by Carpino et al., achieves racemization-free coupling even with sterically unhindered residues like alanine, a property validated through isolation of shelf-stable Fmoc-amino acid chlorides and subsequent successful application in peptide bond formation without detectable epimerization [2].

Racemization Control
Class-level
Racemization-free coupling demonstrated for Fmoc-amino acid chlorides
Supports stereochemical integrity in bioactive peptide synthesis
Zinc dust or KOBt mediation
Racemization control Peptide stereochemical integrity Fmoc-amino acid chlorides

Sterically Hindered Coupling: Acid Chloride vs OSu

For couplings involving sterically hindered α,α-dialkyl amino acids, Fmoc-amino acid chlorides demonstrate superior reactivity compared to alternative pre-activated derivatives such as succinimidyl esters (Fmoc-AA-OSu) or acid fluorides [1]. While acid fluorides are effective for many SPPS applications, acid chlorides prevail specifically in highly hindered substrate couplings where the enhanced electrophilicity of the chloride leaving group is required to drive the reaction to completion [2].

Hindered Coupling
Class-level
Acid chlorides effective for sterically hindered α,α-dialkyl amino acids vs acid fluorides/OSu
Reported higher efficacy for sterically demanding couplings
With KOBt in DCM
Sterically hindered coupling α,α-dialkyl amino acids Difficult peptide sequences

Purity Benchmarking vs Industry Baseline

Multiple commercial suppliers offer Fmoc-Ala-Cl with a purity specification of 98%, as confirmed by Certificate of Analysis (CoA) documentation provided with each shipment . This exceeds the more commonly encountered industry baseline purity of 95% for comparable Fmoc-protected amino acid derivatives . The 98% purity specification reduces the potential for impurity-derived side reactions during SPPS.

Purity Specification
Data to verify
98% purity (supplier CoA) vs 95% industry baseline
Higher purity may reduce side reactions during iterative SPPS
Lot-specific CoA review recommended
Purity specification Quality control Peptide synthesis reagents

Fmoc-Ala-Cl Application Scenarios


Base-Free Coupling for Automated SPPS

Fmoc-Ala-Cl is optimally deployed in automated solid-phase peptide synthesizers where streamlined workflows and minimized reagent handling are prioritized. The acid chloride's ability to couple without added base, as demonstrated in the KOBt-mediated and zinc dust-mediated protocols [1], reduces the number of liquid-handling steps required per cycle, decreasing instrument downtime and potential for cross-contamination. This application scenario directly leverages the evidence from Section 3 regarding elimination of base addition compared to activated ester methods.

Sterically Hindered Peptide Coupling

When synthetic targets include residues such as α-aminoisobutyric acid (Aib) or other sterically demanding α,α-dialkyl amino acids, Fmoc-Ala-Cl is the preferred coupling partner for alanine incorporation. The enhanced electrophilicity of the acid chloride moiety drives difficult couplings to completion where succinimidyl esters or acid fluorides may prove inadequate [2]. This scenario is directly supported by the class-level inference evidence in Section 3 demonstrating that acid chlorides prevail over acid fluorides specifically for highly hindered couplings.

Racemization-Free Bioactive Peptide Synthesis

For therapeutic peptides, epitope-specific antibody development, or cell-signaling studies where even trace enantiomeric impurities compromise biological activity, Fmoc-Ala-Cl provides the racemization-free coupling performance validated for the Fmoc-amino acid chloride class [3]. The suppression of α-carbon racemization ensures that the alanine residue is incorporated with full retention of the L-configuration, a property particularly critical for short peptides where a single epimerized residue constitutes a significant fraction of the total sequence.

cGMP Peptide Manufacturing Purity Traceability

In regulated environments such as cGMP peptide API manufacturing, procurement of Fmoc-Ala-Cl with verifiable 98% purity and Certificate of Analysis documentation supports quality-by-design (QbD) principles . The higher purity specification reduces the burden of impurity profiling and enables more predictable crude peptide purity outcomes, directly translating to reduced preparative HPLC purification costs at scale.

Application
Selection Property
Validation Focus
Fmoc-based SPPS automation
Base-free coupling reactivity
Verify coupling efficiency in target sequence
Sterically hindered peptide synthesis
High electrophilicity for hindered substrates
Assess coupling completion for α,α-dialkyl residues
Stereochemically critical peptides
Racemization-free L-alanine incorporation
Evaluate stereochemical purity by chiral HPLC
High-purity supply chain integration
Verifiable purity specification (CoA)
Review lot-specific purity and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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